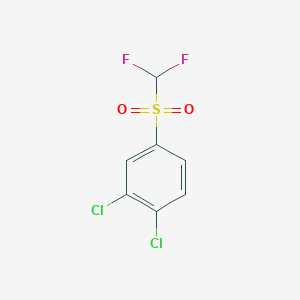
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide can be compared with other pyridine derivatives and sulfonamide compounds. Similar compounds include:
2-(pyridin-4-yl)ethane-1-sulfonamide: This compound has a similar structure but lacks the methyl group on the pyridine ring.
3-Methylpyridine: A simpler compound that serves as a starting material for the synthesis of this compound.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(3-methylpyridin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3,(H2,9,11,12) |
InChI Key |
CMAVGMPOULSYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)



![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)





